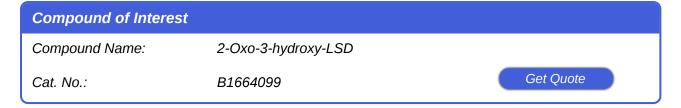


Discovery and chemical synthesis of 2-Oxo-3hydroxy-LSD

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An In-depth Technical Guide to the Discovery and Chemical Synthesis of **2-Oxo-3-hydroxy-LSD**

Introduction

2-Oxo-3-hydroxy-lysergic acid diethylamide (**2-Oxo-3-hydroxy-LSD** or O-H-LSD) is the principal metabolite of the psychoactive compound lysergic acid diethylamide (LSD).[1] First described in the scientific literature by the 1990s, its significance lies in its substantially higher concentration in urine compared to the parent drug, making it a crucial biomarker for confirming LSD use in forensic and clinical toxicology.[1][2] This document provides a comprehensive overview of the discovery, metabolic fate, and analytical methodologies for O-H-LSD. While a complete de novo chemical synthesis is not widely published, this guide details the biochemical formation and methods for creating derivatives for analytical purposes.

Discovery and Biological Formation

2-Oxo-3-hydroxy-LSD is not a naturally occurring compound but is formed in the body after the ingestion of LSD. It is considered the major metabolite of LSD in humans.[1][3]

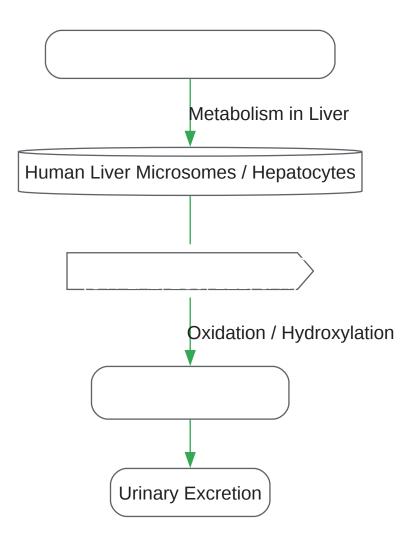
Metabolic Pathway

The biotransformation of LSD to O-H-LSD occurs primarily in the liver. This process is a key part of the body's Phase I metabolism, which functionalizes xenobiotics to facilitate their excretion.[4][5]



- Enzymatic Conversion: The conversion is catalyzed by a group of enzymes known as cytochrome P450 (CYP) oxidases.[6]
- Specific CYP Isoforms: Studies using human liver microsomes have identified that CYP1A2, CYP2C9, CYP2E1, and CYP3A4 are significantly involved in the formation of O-H-LSD.[6]
 The involvement of multiple CYP enzymes suggests that the metabolic pathway is robust and less susceptible to inhibition by single drugs.

The metabolic conversion of LSD to its major metabolite, O-H-LSD, is a critical process for its elimination.



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Caption: Metabolic pathway of LSD to 2-Oxo-3-hydroxy-LSD in the liver.



Chemical Synthesis

A detailed, step-by-step de novo chemical synthesis of **2-Oxo-3-hydroxy-LSD** is not readily available in peer-reviewed literature, likely due to the complexity of the ergoline structure and the controlled status of lysergamides. However, certified reference standards are commercially available, indicating that a synthesis has been achieved.

Furthermore, methods for the synthesis of **2-Oxo-3-hydroxy-LSD** derivatives (haptens) for the development of immunoassays have been described.[7] These procedures typically start with an already functionalized O-H-LSD core structure.

Example Protocol: Synthesis of a 2-Oxo-3-hydroxy-LSD Derivative for Immunoassays

The following protocol is adapted from patent literature and describes the conjugation of a hapten to a carrier protein, a critical step in developing antibodies for immunoassays.[7] This process starts with a precursor, 1-(3-aminopropyl)-2-oxo-3-hydroxy-LSD, and links it to an isothiocyanate derivative.

Reaction:

- A solution of 1.0 mmol of 4-isothiocyanatobenzoylchloride in 15 ml of dry tetrahydrofuran (THF) is prepared under an argon atmosphere and cooled to 0°C.
- A solution of 1.0 mmol of 1-(3-aminopropyl)-2-oxo-3-hydroxy-LSD in 10 ml of dry THF is added to the cooled reaction mixture.
- 1.0 mmol of triethylamine is added, and the reaction is stirred at 0°C for 30 minutes.
- The reaction is then allowed to warm to room temperature and stirred overnight.
- The mixture is concentrated under reduced pressure.
- The resulting residue is dissolved in methylene chloride, washed with water, dried over anhydrous sodium sulfate, and concentrated again to yield the hapten.



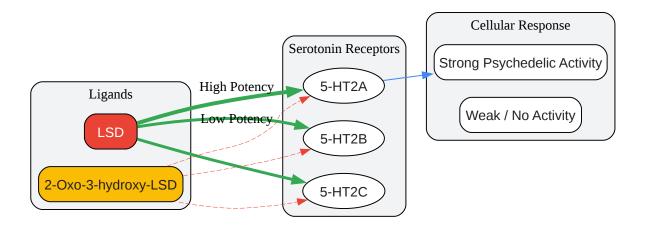
This hapten can then be linked to a carrier protein like Bovine Serum Albumin (BSA) to create an immunogen for antibody production.

Pharmacology and Signaling

The pharmacological activity of **2-Oxo-3-hydroxy-LSD** is significantly attenuated compared to its parent compound, LSD.

- Receptor Binding: In vitro studies have shown that O-H-LSD has profoundly reduced, though still detectable, activity at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1]
- Psychoactivity: It is currently unknown whether O-H-LSD is pharmacologically active or contributes to the psychoactive effects of LSD in humans.[1] Its reduced affinity for key serotonin receptors suggests it is likely inactive as a psychedelic.

The primary signaling mechanism of LSD is agonism at the 5-HT2A receptor. The significantly lower potency of O-H-LSD at this receptor is a key differentiator.



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Caption: Comparative signaling potency of LSD and its metabolite at 5-HT receptors.

Quantitative Data



The concentration of O-H-LSD in urine is a key metric for toxicological analysis. It is consistently found at much higher levels than the parent LSD.

Parameter	Matrix	Value/Range	Reference
Metabolite to Parent Ratio	Urine	4 to 41 times higher than LSD	[8]
Concentration Range	Urine	8,021 - 28,466 pg/mL (in subjects with LSD levels of 561 - 7,007 pg/mL)	[8]
Mean Concentration Ratio	Urine	16 to 43 times higher than LSD	[4][5]
Limit of Quantitation (LOQ)	Blood	0.0125 - 0.01875 ng/mL (LC-MS/MS Method)	[9]
Linearity Range	Urine	0 - 8,000 pg/mL (LC- MS Method)	[10]

Experimental Protocols In Vitro Metabolism Analysis using Human Liver Microsomes

This protocol is used to confirm that O-H-LSD is a direct metabolite of LSD.[4]

Materials:

- Human liver microsomes
- LSD solution (1.0 mg/mL in methanol)
- NADPH-regenerating system (NRS)
- 75mM Tris buffer (pH 7.4)



Methanol (for quenching)

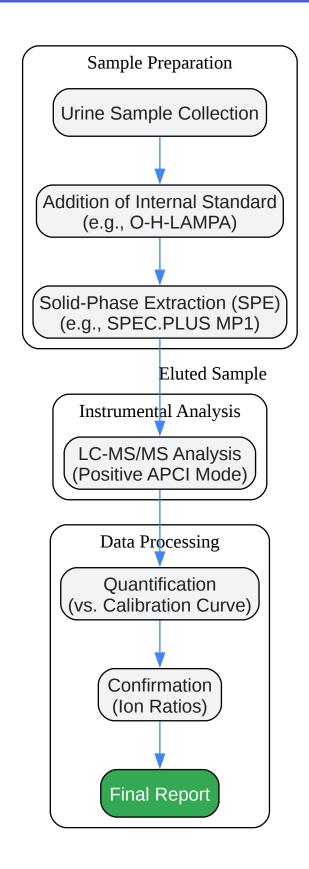
Procedure:

- Prepare a reaction mixture containing: 250 μ L microsomes, 512 μ L Tris buffer, and 208 μ L NRS.
- Pre-incubate the mixture for 5 minutes at 37°C.
- Initiate the reaction by adding 30 μ L of the LSD solution (total volume = 1 mL).
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove 167 μ L aliquots from the reaction.
- Immediately quench the reaction by adding the aliquot to 1 mL of methanol.
- Extract the metabolites from the quenched mixture for LC-MS analysis.

Analytical Workflow for O-H-LSD Quantification in Urine

This workflow outlines the typical steps for the forensic analysis of O-H-LSD in urine samples. [2][8]





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Caption: Standard workflow for quantification of O-H-LSD in urine samples.



Extraction and Analysis Details:

- Extraction: Solid-phase extraction is commonly used to clean up and concentrate the analyte from the urine matrix.[8]
- Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detection and quantification due to its high sensitivity and specificity.[2][10]
- Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), samples are derivatized, for example with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to increase their volatility.[8]

Conclusion

2-Oxo-3-hydroxy-LSD is a pivotal molecule in the study of LSD pharmacology and toxicology. As the major human metabolite, its detection provides a more sensitive and extended window for identifying LSD exposure than the parent compound alone. While its own pharmacological activity appears to be minimal, its formation via hepatic CYP enzymes is a well-characterized metabolic pathway. The analytical methods for its quantification are robust and highly sensitive, making O-H-LSD an indispensable analyte in forensic science and clinical drug monitoring. Further research into its potential, albeit weak, interactions with serotonin receptors could provide additional insights into the complex pharmacology of lysergamides.

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References

- 1. 2-Oxo-3-hydroxy-LSD Wikipedia [en.wikipedia.org]
- 2. LC-mS analysis of human urine specimens for 2-oxo-3-hydroxy LSD: method validation for potential interferants and stability study of 2-oxo-3-hydroxy LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Lysergic Acid Diethylamide: A Review PMC [pmc.ncbi.nlm.nih.gov]



- 4. ovid.com [ovid.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7157560B2 Immunoassay for LSD and 2-oxo-3-hydroxy-LSD Google Patents [patents.google.com]
- 8. 2-oxo-3-hydroxy-LSD: an important LSD metabolite? PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
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